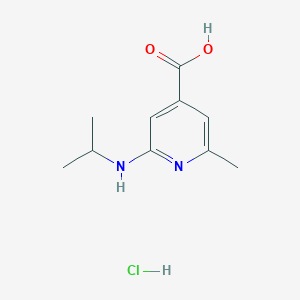
2-(Isopropylamino)-6-methylisonicotinic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(Isopropylamino)-6-methylisonicotinic acid hydrochloride is a chemical compound that belongs to the class of isonicotinic acids It is characterized by the presence of an isopropylamino group and a methyl group attached to the isonicotinic acid structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylamino)-6-methylisonicotinic acid hydrochloride typically involves the reaction of isonicotinic acid with isopropylamine and methylating agents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.
化学反応の分析
Types of Reactions
2-(Isopropylamino)-6-methylisonicotinic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with different functional groups.
科学的研究の応用
2-(Isopropylamino)-6-methylisonicotinic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(Isopropylamino)-6-methylisonicotinic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
Isonicotinic acid: A related compound with similar structural features but without the isopropylamino and methyl groups.
Nicotinic acid: An isomer of isonicotinic acid with the carboxyl group at a different position.
Picolinic acid: Another isomer with the carboxyl group at a different position.
Uniqueness
2-(Isopropylamino)-6-methylisonicotinic acid hydrochloride is unique due to the presence of the isopropylamino and methyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C10H15ClN2O2 |
|---|---|
分子量 |
230.69 g/mol |
IUPAC名 |
2-methyl-6-(propan-2-ylamino)pyridine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-6(2)11-9-5-8(10(13)14)4-7(3)12-9;/h4-6H,1-3H3,(H,11,12)(H,13,14);1H |
InChIキー |
BYXUTTXAJHNRLH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)NC(C)C)C(=O)O.Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Chloro-6[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]pyridine](/img/structure/B8352089.png)
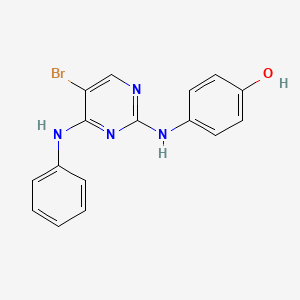
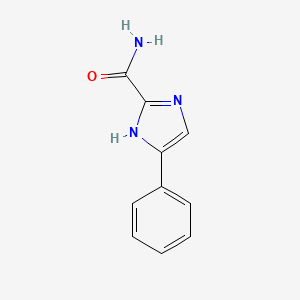
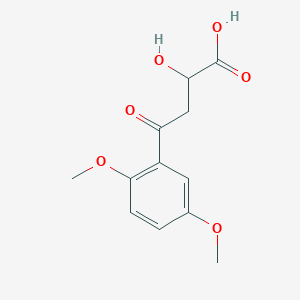
![6,7-Dichloro-5-methoxy-2-methylbenzo[b]thiophene](/img/structure/B8352131.png)
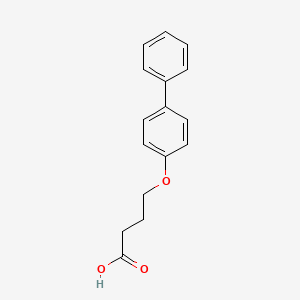
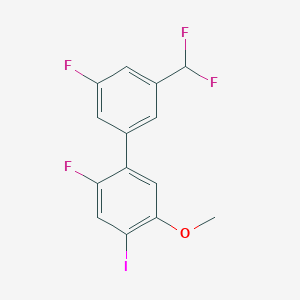
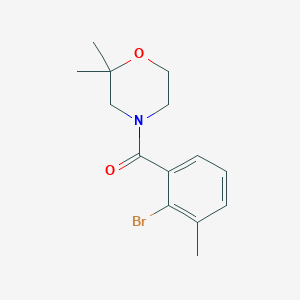
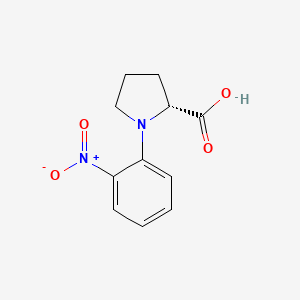
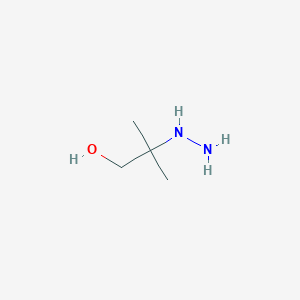
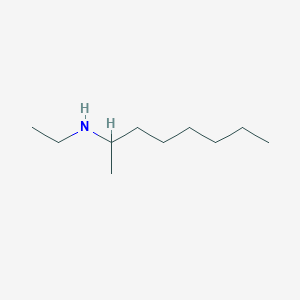
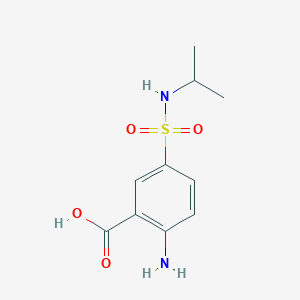
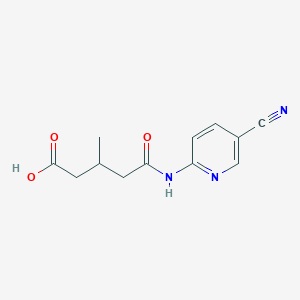
![methyl 4-[(1H-indazol-5-ylcarbonyl)amino]cyclohexanecarboxylate](/img/structure/B8352191.png)
